

# In-Depth Technical Guide to 2-Phenyl-1H-indene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Phenyl-1H-indene

Cat. No.: B1210913

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Phenyl-1H-indene**, a significant organic compound with applications in chemical synthesis and potential for further research in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and characterization, and discusses its potential biological activities based on related structures.

## Core Properties of 2-Phenyl-1H-indene

**2-Phenyl-1H-indene**, identified by the CAS Number 4505-48-0, is an aromatic hydrocarbon.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Its core structure consists of a benzene ring fused to a cyclopentene ring, with a phenyl group substituted at the second position of the indene ring.

## Physicochemical Data

The key quantitative properties of **2-Phenyl-1H-indene** are summarized in the table below for easy reference and comparison.

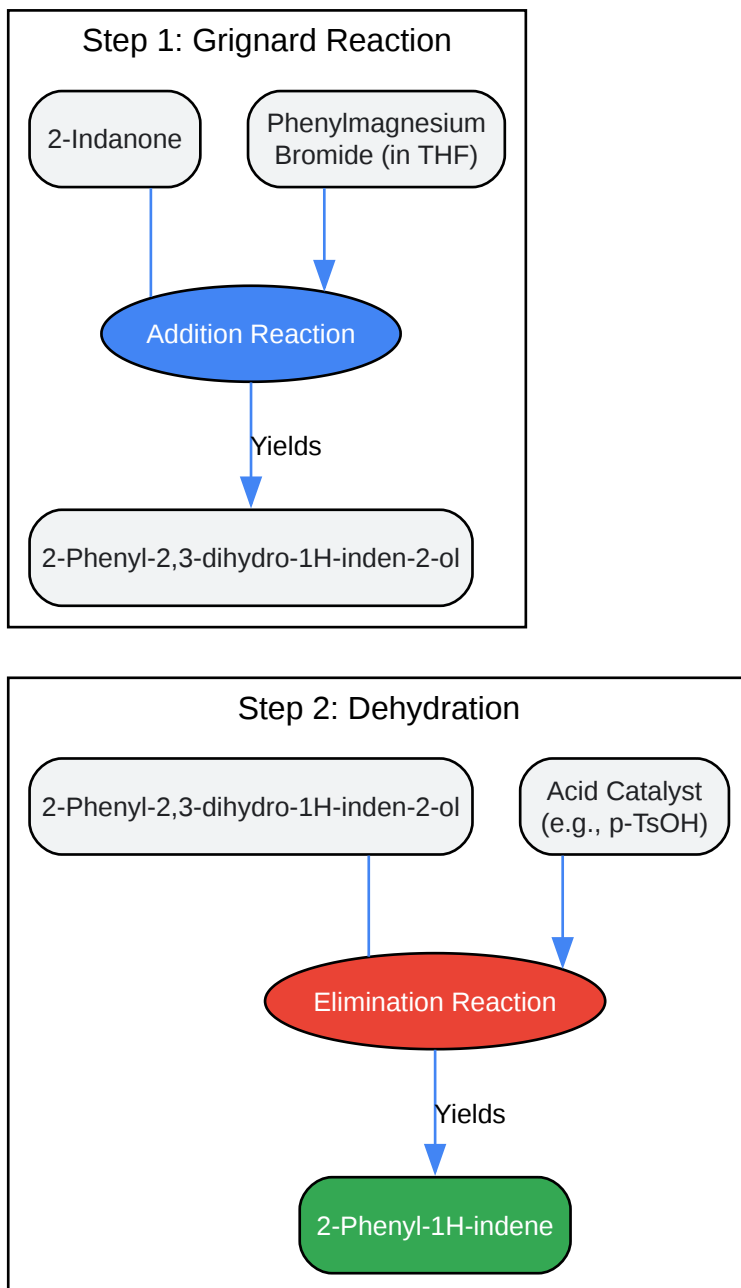
Property	Value	Source
CAS Number	4505-48-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>15</sub> H <sub>12</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	192.26 g/mol	<a href="#">[1]</a>
Melting Point	157-161 °C	<a href="#">[4]</a>
Boiling Point	296.7 °C at 760 mmHg	<a href="#">[4]</a>
Density	1.104 g/cm <sup>3</sup>	<a href="#">[4]</a>
Refractive Index	1.637	<a href="#">[4]</a>
Flash Point	135.5 °C	<a href="#">[4]</a>
LogP	3.78	<a href="#">[4]</a>
IUPAC Name	2-phenyl-1H-indene	<a href="#">[3]</a>

## Synthesis of 2-Phenyl-1H-indene

A robust and common method for the synthesis of 2-substituted indenenes involves a two-step process: the Grignard reaction of a suitable ketone followed by dehydration of the resulting alcohol. The following protocol outlines a plausible and detailed methodology for the synthesis of **2-Phenyl-1H-indene** from 2-indanone.

## Synthetic Workflow

## Synthetic Pathway for 2-Phenyl-1H-indene

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Phenyl-1H-indene**.

## Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Phenyl-2,3-dihydro-1H-inden-2-ol via Grignard Reaction

- **Preparation of Grignard Reagent:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
- **Reaction with 2-Indanone:** The freshly prepared phenylmagnesium bromide solution is cooled to 0 °C in an ice bath. A solution of 2-indanone (1.0 eq) in anhydrous THF is added dropwise to the Grignard reagent with constant stirring.
- **Quenching:** After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- **Extraction and Isolation:** The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-phenyl-2,3-dihydro-1H-inden-2-ol.

## Step 2: Dehydration to **2-Phenyl-1H-indene**

- **Reaction Setup:** The crude 2-phenyl-2,3-dihydro-1H-inden-2-ol is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
- **Catalysis:** A catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq) is added to the solution.
- **Dehydration:** The mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure **2-Phenyl-1H-indene**.

## Characterization Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of purified **2-Phenyl-1H-indene** is dissolved in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) in an NMR tube.
- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
- **Data Processing:** The acquired data is processed using appropriate software. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid **2-Phenyl-1H-indene** is ground with dry potassium bromide (KBr) to a fine powder and pressed into a thin pellet. Alternatively, for a liquid sample, a thin film can be prepared between two NaCl or KBr plates.[\[5\]](#)
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Analysis:** The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

## Biological Activity and Potential Applications

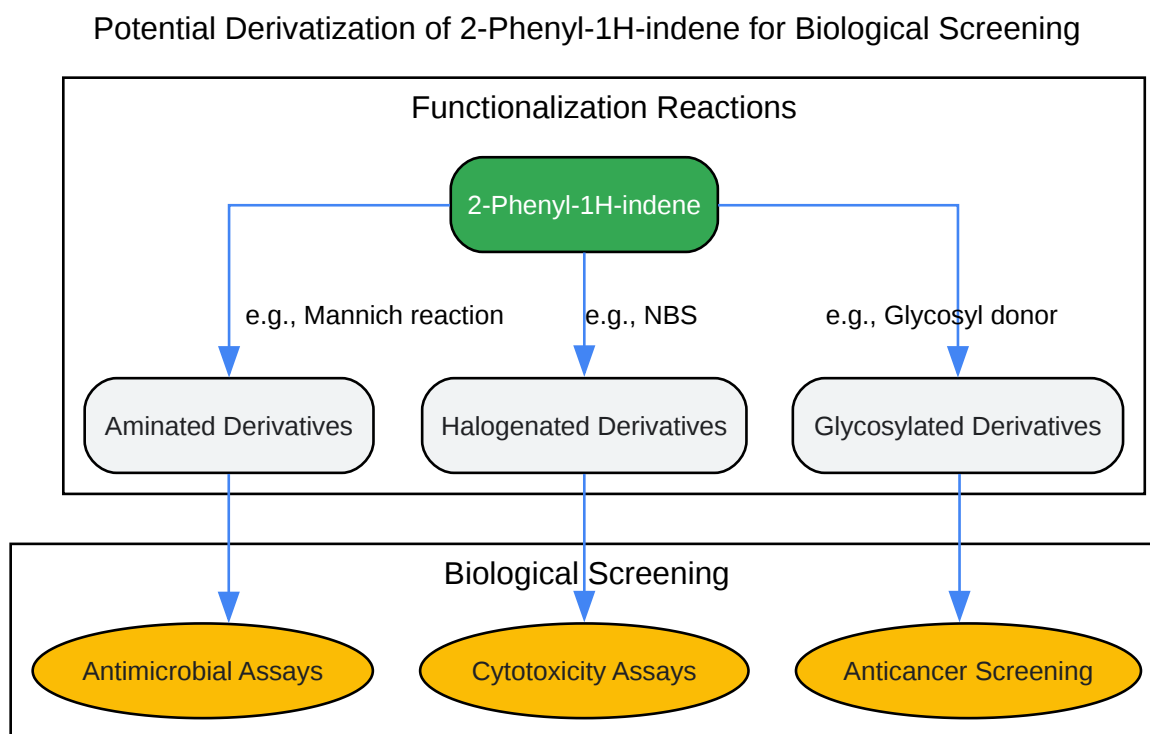
While specific studies on the biological activity of **2-Phenyl-1H-indene** are limited in publicly available literature, the indene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[\[6\]](#)

- **Antimicrobial and Antifungal Activity:** Various derivatives of 2-phenyl-1H-indoles have shown promising antimicrobial and antifungal activities.[\[1\]](#) It is plausible that **2-Phenyl-1H-indene** could serve as a precursor for the synthesis of novel antimicrobial agents.

- Cytotoxic Activity: Glycosylated 2-phenyl-indoles have been investigated for their cytotoxicity against various cancer cell lines, showing potential as anticancer agents.[7] This suggests that derivatives of **2-Phenyl-1H-indene** could be explored for similar applications.

Further research is warranted to elucidate the specific biological activities and signaling pathways associated with **2-Phenyl-1H-indene**.

## Logical Relationship Diagram for Potential Derivatization



[Click to download full resolution via product page](#)

Caption: Potential derivatization and screening workflow.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The reaction of phenylmagnesium bromide with 2-benzoyl-1-indanone and its enol methyl ether - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. WO2001044147A1 - Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Cytotoxicity and topoisomerase I/II inhibition of glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2-Phenyl-1H-indene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210913#2-phenyl-1h-indene-cas-number-and-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)